N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a furan ring, a hydroxyethyl group, a trifluoromethyl-substituted phenyl ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This can be achieved by reacting the furan derivative with an appropriate epoxide under basic conditions.
Attachment of the trifluoromethyl-substituted phenyl ring: This step often involves a Friedel-Crafts alkylation reaction using a trifluoromethyl-substituted benzene derivative and a suitable catalyst.
Formation of the methanesulfonamide group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group could enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxylic acid.
Trifluoromethyl-substituted phenyl compounds: Compounds such as 4-(trifluoromethyl)aniline and 4-(trifluoromethyl)phenol.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the combination of its structural features, which include a furan ring, a hydroxyethyl group, a trifluoromethyl-substituted phenyl ring, and a methanesulfonamide group. This combination of functional groups can impart unique chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c15-14(16,17)12-3-1-10(2-4-12)9-23(20,21)18-7-13(19)11-5-6-22-8-11/h1-6,8,13,18-19H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHDPNRXLMCFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC(C2=COC=C2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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